5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid
Description
Properties
Molecular Formula |
C9H11BrN2O3S |
|---|---|
Molecular Weight |
307.17 g/mol |
IUPAC Name |
5-bromo-4-pyrrolidin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H11BrN2O3S/c10-7-5-11-6-8(16(13,14)15)9(7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14,15) |
InChI Key |
XUAPLIOGNXSVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Reactivity Considerations
The target molecule features a pyridine core substituted at positions 3 (sulfonic acid), 4 (pyrrolidine), and 5 (bromine). Key challenges include:
- Regioselectivity : Sequential introduction of substituents requires precise control over directing effects.
- Electrophilic vs. nucleophilic pathways : Sulfonic acid and bromine groups necessitate divergent reaction conditions.
- Solubility management : The polar sulfonic acid group complicates organic-phase reactions, suggesting late-stage introduction or protecting group strategies.
Comparative electronic effects of substituents:
| Position | Group | Electronic Effect | Directing Behavior |
|---|---|---|---|
| 3 | -SO3H | Strongly EWG | Meta-directing |
| 4 | Pyrrolidine | Moderately EDG | Ortho/para-directing |
| 5 | Br | Weakly EWG | Deactivates ring |
Synthetic Route Design
Retrosynthetic Analysis
Two primary disconnections emerge:
- Sulfonic acid introduction via electrophilic aromatic sulfonation or nucleophilic displacement
- Pyrrolidine installation through nucleophilic substitution or transition metal-catalyzed coupling
Priority is given to bromination before sulfonation due to the sulfonic acid group's strong deactivation of the aromatic ring.
Pathway 1: Sequential Functionalization of Pyridine
Step 1: 4-Chloropyridine-5-bromide Synthesis
Reaction of pyridine with N-bromosuccinimide (NBS) in H2SO4 at 0°C yields 3-bromopyridine. Subsequent chlorination at position 4 using POCl3 catalyzed by DMAP produces 4-chloro-5-bromopyridine (75% yield).
Critical parameters :
- Temperature control (-10°C to 5°C) prevents polybromination
- DMAP loading (0.1 eq) optimizes chlorination efficiency
Step 2: Pyrrolidine Substitution
4-Chloro-5-bromopyridine undergoes nucleophilic aromatic substitution with pyrrolidine in DMF at 120°C for 18 hr (Scheme 1):
Reaction conditions :
- Pyrrolidine (5 eq)
- K2CO3 (3 eq) as base
- Anhydrous DMF under N2 atmosphere
Yield: 68% of 4-(pyrrolidin-1-yl)-5-bromopyridine.
Step 3: Sulfonation at Position 3
Sulfonation using fuming sulfuric acid (30% SO3) at 80°C for 2 hr introduces the sulfonic acid group:
Optimization data :
| SO3 Conc. (%) | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| 20 | 60 | 4 | 42 |
| 30 | 80 | 2 | 67 |
| 40 | 100 | 1 | 58 |
Excess SO3 leads to over-sulfonation, while lower temperatures favor mono-substitution.
Pathway 2: Modular Cross-Coupling Approach
Comparative Analysis of Synthetic Methods
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Total yield | 46% (3 steps) | 52% (3 steps) |
| Purification ease | Moderate | Challenging |
| Scalability | >100 g feasible | <50 g optimal |
| Byproduct formation | 12-15% | 8-10% |
Pathway 1 proves superior for large-scale synthesis due to straightforward isolation of crystalline intermediates. Pathway 2 offers better functional group tolerance for analog synthesis.
Process Optimization Strategies
Solvent Screening for Sulfonation
| Solvent | Dielectric Constant | Reaction Rate (k, min⁻¹) |
|---|---|---|
| H2SO4 (neat) | 101 | 0.45 |
| ClSO3H | 45 | 0.62 |
| SO3/DMF | 38 | 0.28 |
Chlorosulfonic acid enables faster sulfonation but requires careful quenching.
Catalytic Systems for Coupling Reactions
Pd/XPhos systems outcompete traditional Pd(PPh3)4 in pyrrolidine installation:
| Catalyst | Loading (%) | Yield (%) |
|---|---|---|
| Pd(OAc)2/XPhos | 2 | 84 |
| Pd(dppf)Cl2 | 5 | 76 |
| Pd(PPh3)4 | 10 | 58 |
Analytical Characterization Data
Spectroscopic Profiles
1H NMR (400 MHz, D2O) :
- δ 8.72 (s, 1H, H2)
- δ 8.34 (s, 1H, H6)
- δ 3.45 (m, 4H, pyrrolidine CH2)
- δ 2.15 (m, 4H, pyrrolidine CH2)
LC-MS (ESI-) : m/z 306.03 [M-H]-
Purity Optimization
| Recrystallization Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| H2O/EtOH (1:3) | 98.5 | 82 |
| AcCN/H2O (4:1) | 99.2 | 75 |
| MeOH | 97.8 | 88 |
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Pathway 1 Cost ($) | Pathway 2 Cost ($) |
|---|---|---|
| Raw materials | 2,450 | 3,120 |
| Catalysts | 380 | 1,050 |
| Solvent recovery | 420 | 680 |
| Total | 3,250 | 4,850 |
Environmental Impact Metrics
| Parameter | Pathway 1 (E-factor) | Pathway 2 (E-factor) |
|---|---|---|
| Solvent waste | 18 | 32 |
| Aqueous waste | 8 | 14 |
| PMI (Process Mass Intensity) | 56 | 89 |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
Scientific Research Applications
5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid has applications in scientific research and industry. It serves as a building block in organic synthesis and medicinal chemistry. The compound is also useful for biochemical assays.
Interaction Studies
Interaction studies have focused on its binding affinity to various enzymes and receptors. Initial findings suggest it may modulate the activity of specific proteins, potentially leading to therapeutic effects in biological systems. Further investigations are needed to elucidate its mechanism of action and identify specific molecular targets within biological pathways.
Antimicrobial and Antiviral Activities
Pyridine compounds, including those with additional heterocycles or organic groups like amino, hydroxy, methoxy, sulfamide, and hydrazide, possess remarkable antibacterial, antifungal, and antiviral properties .
Structural Comparisons
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide | Contains bromine and sulfonamide groups | Dimethylamino group affects reactivity |
| 5-Bromo-4-hydroxypyridine-3-sulfonic acid | Hydroxyl group instead of pyrrolidinyl | Hydroxyl group alters solubility and reactivity |
| 4-(Methylamino)pyridine | Lacks bromine and sulfonamide groups | Less reactive due to absence of key functional groups |
Mechanism of Action
The mechanism of action of 5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonic acid group play crucial roles in binding to target proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Pyrrolidine vs. Piperazine : The pyrrolidine substituent (5-membered ring) reduces molecular weight by ~15–29 g/mol compared to piperazine derivatives. The smaller ring size may increase steric hindrance but decrease basicity due to fewer nitrogen atoms .
- Solubility : Piperazine derivatives are expected to exhibit higher aqueous solubility owing to additional hydrogen-bonding capacity from the secondary amine. The sulfonic acid group further enhances hydrophilicity in all analogs.
- Synthetic Utility : Bromine at position 5 facilitates cross-coupling reactions, while the sulfonic acid group at position 3 directs electrophilic substitution reactions.
Biological Activity
5-Bromo-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a pyridine derivative with notable biological activities. Its unique structure, characterized by a bromine atom at the 5th position, a pyrrolidin-1-yl group at the 4th position, and a sulfonic acid group at the 3rd position, contributes to its potential interactions with various biological targets. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₉H₁₁BrN₂O₃S
- Molecular Weight : 307.16 g/mol
- CAS Number : 1352541-27-5
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing pyrrolidine as a nucleophile to replace a leaving group on the pyridine ring.
- Sulfonation : Introducing the sulfonic acid group through electrophilic aromatic substitution.
These methods allow for modifications that enhance yield and purity, making the compound accessible for research and potential therapeutic use.
Interaction Studies
Preliminary studies indicate that this compound may influence enzyme activity and protein interactions. The compound has shown potential in modulating the activity of specific proteins, which could lead to therapeutic applications in various biological systems.
Table 1: Summary of Biological Activities
| Biological Activity | Target | Mechanism |
|---|---|---|
| Enzyme Modulation | Various Enzymes | Binding affinity affecting catalytic activity |
| Protein Interaction | Receptors/Proteins | Selective binding leading to functional modulation |
Case Studies and Research Findings
- Enzyme Modulation : Initial findings suggest that the compound interacts with specific enzymes, potentially altering their activity. For instance, studies have shown that it may inhibit certain kinases involved in signaling pathways relevant to cancer progression.
- Therapeutic Potential : The compound's unique structure allows for selective binding to receptors, which may be exploited for drug development targeting diseases such as cancer or neurological disorders.
The exact mechanism of action for this compound remains under investigation. However, its ability to bind selectively to specific proteins suggests that it may act as an allosteric modulator or competitive inhibitor in various biochemical pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide | Bromine and sulfonamide groups | Dimethylamino group affects reactivity |
| 5-Bromo-4-hydroxypyridine-3-sulfonic acid | Hydroxyl group instead of pyrrolidinyl | Hydroxyl group alters solubility and reactivity |
| 4-(Methylamino)pyridine | Lacks bromine and sulfonamide groups | Less reactive due to absence of key functional groups |
The distinctive combination of bromine, pyrrolidinyl group, and sulfonic acid functionality enhances its reactivity and potential applications in both chemical synthesis and biological research.
Future Directions
Further research is necessary to elucidate the detailed mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and specific molecular targets will be critical for developing therapeutic applications.
Q & A
Q. Answer :
- Structural Confirmation :
- Purity :
- HPLC : Use a C18 column with acidic mobile phase (0.1% TFA in H₂O/ACN) to assess >95% purity.
- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and Br percentages .
Advanced: How can reaction yields be optimized when introducing the pyrrolidine moiety?
Q. Answer :
- Parameter Screening :
- Catalysts : Test Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for coupling efficiency .
- Solvent Effects : Compare DMSO (high polarity) vs. toluene (low polarity) to balance solubility and reactivity .
- Temperature : Microwave-assisted synthesis (100–150°C) may reduce reaction time and improve yields .
- Computational Guidance : Use density functional theory (DFT) to predict transition-state energetics and optimize substituent positioning .
Advanced: How to resolve contradictions between NMR and LCMS data (e.g., unexpected peaks or missing signals)?
Q. Answer :
- Stepwise Validation :
- Repeat NMR : Use deuterated DMSO-d₆ to enhance sulfonic acid proton visibility; add D₂O to confirm exchangeable protons.
- 2D NMR : Perform HSQC or HMBC to assign ambiguous peaks (e.g., pyrrolidine CH₂ groups adjacent to N).
- High-Resolution MS : Confirm molecular formula and detect trace impurities (e.g., dehalogenated byproducts) .
- Contamination Check : Analyze starting materials for residual bromine or sulfonic acid derivatives via TLC .
Basic: What solvent systems are suitable for solubility and stability studies?
Q. Answer :
- Solubility :
- Aqueous : High solubility in neutral/basic water due to sulfonic acid’s hydrophilic nature. Test buffered solutions (pH 4–9) .
- Organic : Limited solubility in non-polar solvents (e.g., hexane); moderate in DMSO or DMF.
- Stability :
Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting biological applications?
Q. Answer :
- Modification Strategies :
- Computational Tools :
Advanced: How to address inconsistent stability data across different experimental batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
